molecular formula C9H20N2 B2733561 1-(1-Methylpiperidin-2-yl)propan-2-amine CAS No. 1557812-04-0

1-(1-Methylpiperidin-2-yl)propan-2-amine

Cat. No.: B2733561
CAS No.: 1557812-04-0
M. Wt: 156.273
InChI Key: IHWRCCVYUBWINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-2-yl)propan-2-amine is a useful research chemical .


Molecular Structure Analysis

The molecular weight of this compound is 156.27 . The InChI code is 1S/C9H20N2/c1-8(10)7-9-5-3-4-6-11(9)2/h8-9H,3-7,10H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

One of the applications of secondary cyclic amines, including structures similar to "1-(1-Methylpiperidin-2-yl)propan-2-amine," is in organic synthesis and catalysis. For example, unusual product formations in tungsten(0)-catalyzed reactions of propargylic alcohols with secondary cyclic amines have been reported. These reactions led to the isolation of previously unknown diamines containing the tetrahydrofuran ring, demonstrating the utility of such amines in complex organic synthesis and the construction of novel organic structures (Kocięcka et al., 2018).

Pharmacological Research

Secondary cyclic amines are also significant in pharmacological research. The synthesis of tertiary amines and their evaluation as inhibitors for carbon steel corrosion showcases the broad applicability of these compounds beyond traditional pharmacological boundaries, indicating their potential in creating protective coatings and inhibitors in industrial applications (Gao et al., 2007).

Material Science and Polymer Chemistry

In material science and polymer chemistry, poly(amido-amine)s (PAAs) carrying secondary amine groups have been explored for their endosomolytic properties, illustrating the role of such amines in developing polymers with potential applications in drug delivery and biotechnology. The study of these PAAs highlights the correlation between physicochemical properties and biological activity, providing insights into the design of biocompatible materials (Ferruti et al., 2000).

Conformational and Computational Studies

The conformational preferences and computational studies of amines, including this compound, contribute significantly to understanding the structural and electronic factors influencing their reactivity and interactions. For instance, a GIAO/DFT study of 1H, 13C, and 15N shieldings in amines, including piperidine derivatives, provides valuable data for conformational analysis, aiding in the design and synthesis of new compounds with desired properties (Alkorta & Elguero, 2004).

Safety and Hazards

The safety information for 1-(1-Methylpiperidin-2-yl)propan-2-amine indicates that it is dangerous. The hazard statements include H314 and H335, which refer to causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .

Future Directions

Piperidines, including 1-(1-Methylpiperidin-2-yl)propan-2-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(1-methylpiperidin-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(10)7-9-5-3-4-6-11(9)2/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWRCCVYUBWINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.